![molecular formula C11H9F3N2S B2591155 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole CAS No. 338750-29-1](/img/structure/B2591155.png)
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole
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Overview
Description
Scientific Research Applications
Anti-Helicobacter Pylori Activity
Compounds derived from 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have shown promising activity against the gastric pathogen Helicobacter pylori. A study detailed the synthesis of a set of compounds with potent and selective activities against H. pylori, displaying low minimal inhibition concentration (MIC) values across various strains, including those resistant to metronidazole or clarithromycin. This suggests potential applications for these compounds in treating H. pylori infections (Carcanague et al., 2002).
Antiprotozoal Activity
Another research area where derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have been explored is in the treatment of protozoal infections. Specifically, a series of novel compounds was synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Antimicrobial and Anti-Inflammatory Properties
Research into benzimidazole derivatives, including those similar to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole, has shown them to possess antibacterial, antifungal, antitubercular, and anti-inflammatory properties. A study synthesizing a novel series of these compounds found some to exhibit significant antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential for developing new treatments in these areas (Dighe et al., 2013).
Synthesis and Catalysis
Derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole have also been studied for their role in synthesis and catalysis. For example, sulfuric acid {[3-(3-silicapropyl)sulfanyl]propyl}ester was used as a recyclable catalyst for synthesizing 2-aryl-1-arylmethyl-1H-1,3-benzimidazole derivatives, showcasing the utility of these compounds in facilitating chemical reactions (Iravani et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-7(10(13)14)5-6-17-11-15-8-3-1-2-4-9(8)16-11/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTIKIUDKMBJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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